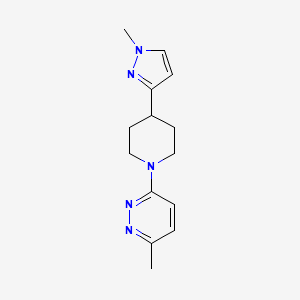

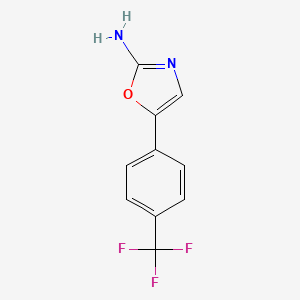

N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds .Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Physical And Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthetic Pathways and Reactivity

Research on similar furan and thiadiazole derivatives emphasizes their synthesis and reactivity. For example, Aleksandrov et al. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through specific reactivity pathways, highlighting the electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This study showcases the complex chemical reactivity and synthetic routes possible with furan and thiadiazole cores, relevant for constructing diverse organic compounds with potential applications in material science and pharmaceuticals.

Antimicrobial and Anticancer Activities

Biological Activities

The exploration of furan and thiadiazole derivatives extends to their potential antimicrobial and anticancer activities. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide, showing promising antimicrobial activity against various microorganisms. Their study provides a foundation for the potential pharmacological and medical applications of such compounds (Cakmak et al., 2022). Additionally, compounds synthesized from furan derivatives have been evaluated for their cytotoxic activities against cancer cell lines, indicating a potential avenue for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Mecanismo De Acción

New furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. DNA flow cytometric study of pyridine carbohydrazide 4 and N -phenyl triazinone 7 demonstrated G 2 /M phase cell cycle disruptions. Accumulation of cells in the pre-G1 phase and positive annexin V/PI staining, which may be caused by degeneration or fragmentation of the genetic components, suggested that cell death occurs via an apoptotic cascade .

Safety and Hazards

Direcciones Futuras

The furan-2-yl-substituted benzaldehyde analogs were shown in Scheme 1. For the synthesis of ( E )-1- (furan-2-yl)-3- (substituted phenyl)prop-2-en-1-one derivatives 1 – 8, 2-acetylfuran was reacted with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-3-5-9-12(20-16-15-9)13(17)14-8-11(18-2)10-6-4-7-19-10/h4,6-7,11H,3,5,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNRCTNEKFCEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)

![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)

![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)

![N-(3-ethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2421514.png)